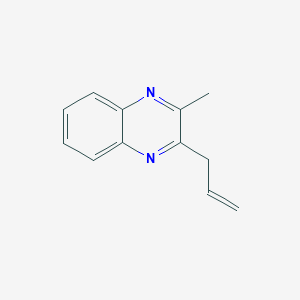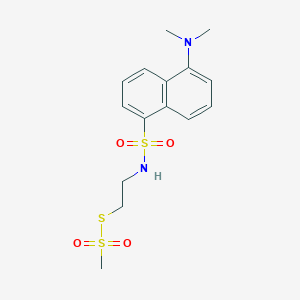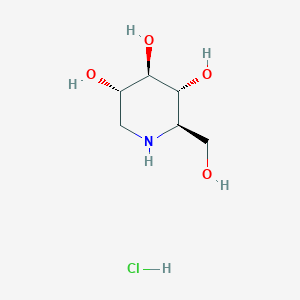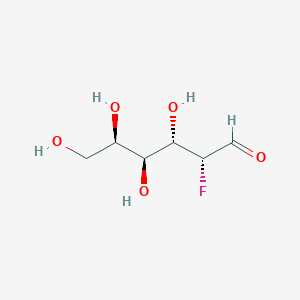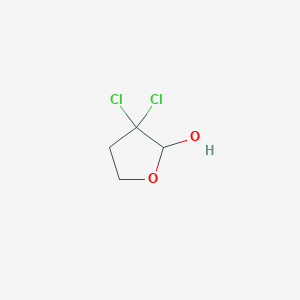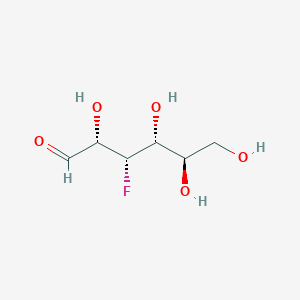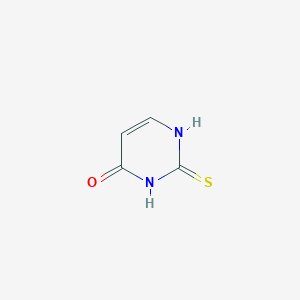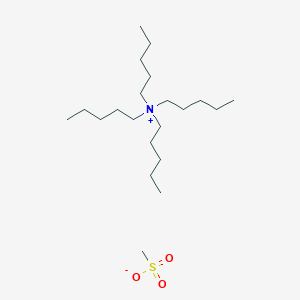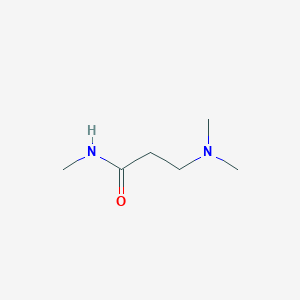
3-(Dimethylamino)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-N-methylpropanamide, also known as DMAMP, is a chemical compound with a molecular formula of C6H14N2O. It is an amide derivative of dimethylaminopropanol and is commonly used in scientific research for its unique properties.
Mechanism Of Action
3-(Dimethylamino)-N-methylpropanamide inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synapse. The increased concentration of acetylcholine enhances cholinergic neurotransmission, which is important for learning and memory.
Biochemical And Physiological Effects
3-(Dimethylamino)-N-methylpropanamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, 3-(Dimethylamino)-N-methylpropanamide has been shown to increase the release of dopamine, a neurotransmitter that is important for reward and motivation. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One advantage of 3-(Dimethylamino)-N-methylpropanamide is its potency as an acetylcholinesterase inhibitor. This allows for the testing of lower concentrations of the compound, reducing the risk of toxicity. However, 3-(Dimethylamino)-N-methylpropanamide is also highly reactive and can form hazardous byproducts if not handled carefully. It is also relatively expensive, which may limit its use in some research settings.
Future Directions
There are several future directions for the study of 3-(Dimethylamino)-N-methylpropanamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further research is needed to determine the optimal dosage and administration route for 3-(Dimethylamino)-N-methylpropanamide in these conditions. Additionally, the antioxidant properties of 3-(Dimethylamino)-N-methylpropanamide may make it a useful tool in the study of oxidative stress and its role in aging and disease. Finally, the unique properties of 3-(Dimethylamino)-N-methylpropanamide may make it a valuable tool in the development of new drugs and therapies for a variety of conditions.
Synthesis Methods
3-(Dimethylamino)-N-methylpropanamide can be synthesized through the reaction of dimethylaminopropanol with methyl isocyanate. The reaction is exothermic and requires careful handling to avoid the formation of hazardous byproducts. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
3-(Dimethylamino)-N-methylpropanamide has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. As a result, 3-(Dimethylamino)-N-methylpropanamide has been studied for its potential use in the treatment of Alzheimer's disease, a neurological disorder characterized by a decrease in acetylcholine levels.
properties
CAS RN |
116882-92-9 |
|---|---|
Product Name |
3-(Dimethylamino)-N-methylpropanamide |
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
3-(dimethylamino)-N-methylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-7-6(9)4-5-8(2)3/h4-5H2,1-3H3,(H,7,9) |
InChI Key |
ZBJVTBFJBWUIKM-UHFFFAOYSA-N |
SMILES |
CNC(=O)CCN(C)C |
Canonical SMILES |
CNC(=O)CCN(C)C |
synonyms |
Propanamide, 3-(dimethylamino)-N-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



